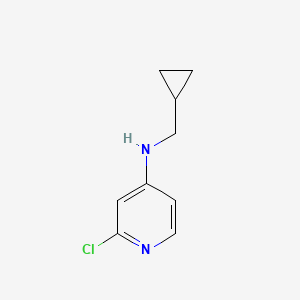
2-chloro-N-(cyclopropylmethyl)pyridin-4-amine
Vue d'ensemble
Description
2-chloro-N-(cyclopropylmethyl)pyridin-4-amine is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-chloro-N-(cyclopropylmethyl)pyridin-4-amine is a pyridinamine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by its unique structural features, including a chlorine atom and a cyclopropylmethyl group attached to the pyridine ring. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 223.70 g/mol
- Structural Features :
- Pyridine ring
- Chlorine substituent
- Cyclopropylmethyl group
The presence of the chlorine atom allows for nucleophilic substitution reactions, which can be exploited in medicinal chemistry to modify the compound's biological activity .
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor in various biochemical pathways, particularly in cancer research. The binding affinity of this compound to target enzymes is crucial for its therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyridine ring and substituents significantly influence the pharmacological profiles of pyridinamines. For instance, variations in the cyclopropylmethyl group can alter lipophilicity and solubility, affecting the compound's bioavailability .
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine | Pyrimidine ring instead of pyridine | Potentially different biological activity due to ring structure |
| N-(Cyclopropylmethyl)-2-methylpyridin-4-amine | Methyl substitution on the pyridine ring | Variation in lipophilicity and solubility |
| 2-Chloro-N-cyclobutylpyridin-4-amine | Cyclobutyl group instead of cyclopropyl | May exhibit different conformational properties |
Inhibitory Activity
Studies have shown that this compound can inhibit specific enzymes implicated in cancer cell proliferation. For example, it has been tested against SMYD2 (SET and MYND domain-containing protein 2), a methyltransferase involved in oncogenic signaling pathways. The compound demonstrated significant inhibitory activity with an IC value indicating its potency .
Cancer Research
In a study focusing on SMYD2 inhibitors, this compound was evaluated alongside other compounds for its ability to inhibit methyltransferase activity. The results indicated that this compound could effectively reduce cell viability in cancer cell lines, suggesting potential as an anticancer agent .
Comparative Analysis with Related Compounds
Comparative studies between this compound and structurally related compounds have highlighted its unique efficacy profile. For instance, while other derivatives exhibited varying levels of activity against SMYD2, this compound consistently showed superior binding affinity and selectivity .
Propriétés
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPXWLWFXKRVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















